molecular formula C25H31BrCl2F3N5O B1665809 2,4-Quinazolinediamine, N2-(cis-4-((2-(4-bromo-2-(trifluoromethoxy)phenyl)ethyl)amino)cyclohexyl)-N4,N4-dimethyl-, dihydrochloride CAS No. 510732-84-0

2,4-Quinazolinediamine, N2-(cis-4-((2-(4-bromo-2-(trifluoromethoxy)phenyl)ethyl)amino)cyclohexyl)-N4,N4-dimethyl-, dihydrochloride

货号 B1665809
CAS 编号: 510732-84-0
分子量: 625.3 g/mol
InChI 键: BPGUWYBAINNZQH-LFOVFOEYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Novel nonpeptidic and orally active melanin-concentrating hormone receptor 1 (MCHR1) antagonist
ATC0065 dihydrochloride is a novel nonpeptidic and potent melanin-concentrating hormone receptor 1 (MCHR1) selective antagonist.

科学研究应用

Neuropharmacology: Antidepressant and Anxiolytic Effects

ATC-0065 has been identified as a potent, selective, and orally active antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), with an IC50 of 15.7 nM for human MCHR1 . It does not exhibit significant activity for MCHR2. In neuropharmacological research, ATC-0065 has demonstrated anxiolytic and antidepressant activities . This makes it a valuable compound for studying the pathophysiology of mood disorders and for the development of new therapeutic agents .

Obesity and Metabolic Disorders

Given its role as an MCHR1 antagonist, ATC-0065 is also relevant in the study of obesity and metabolic disorders. MCHR1 is involved in energy homeostasis and appetite control. By inhibiting this receptor, ATC-0065 could be used to explore new treatments for obesity and related metabolic conditions .

Sleep Disorders

The melanin-concentrating hormone (MCH) system is implicated in the regulation of sleep. ATC-0065, by antagonizing MCHR1, may influence sleep patterns and could be used in research to develop novel treatments for sleep disorders such as insomnia .

Addiction and Reward Pathways

MCHR1 receptors are expressed in areas of the brain associated with addiction and reward. ATC-0065’s selective inhibition of MCHR1 could help in understanding the mechanisms of addiction and in the development of anti-addiction medications .

Neurodegenerative Diseases

Research into neurodegenerative diseases like Alzheimer’s and Parkinson’s could benefit from ATC-0065 due to its neuropharmacological profile. Its potential neuroprotective properties make it a candidate for studying disease progression and therapeutic interventions .

Psychiatric Disorders

Beyond depression and anxiety, ATC-0065 may have applications in broader psychiatric disorder research. Its impact on serotonin receptors, specifically 5-HT1A and 5-HT2B, suggests it could be used to study a variety of psychiatric conditions, including schizophrenia and bipolar disorder .

属性

IUPAC Name

2-N-[4-[2-[4-bromo-2-(trifluoromethoxy)phenyl]ethylamino]cyclohexyl]-4-N,4-N-dimethylquinazoline-2,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29BrF3N5O.2ClH/c1-34(2)23-20-5-3-4-6-21(20)32-24(33-23)31-19-11-9-18(10-12-19)30-14-13-16-7-8-17(26)15-22(16)35-25(27,28)29;;/h3-8,15,18-19,30H,9-14H2,1-2H3,(H,31,32,33);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGUWYBAINNZQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC2=CC=CC=C21)NC3CCC(CC3)NCCC4=C(C=C(C=C4)Br)OC(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31BrCl2F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

510732-84-0
Record name ATC-0065
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0510732840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ATC-0065
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q2C0BZD71
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Quinazolinediamine, N2-(cis-4-((2-(4-bromo-2-(trifluoromethoxy)phenyl)ethyl)amino)cyclohexyl)-N4,N4-dimethyl-, dihydrochloride
Reactant of Route 2
2,4-Quinazolinediamine, N2-(cis-4-((2-(4-bromo-2-(trifluoromethoxy)phenyl)ethyl)amino)cyclohexyl)-N4,N4-dimethyl-, dihydrochloride
Reactant of Route 3
Reactant of Route 3
2,4-Quinazolinediamine, N2-(cis-4-((2-(4-bromo-2-(trifluoromethoxy)phenyl)ethyl)amino)cyclohexyl)-N4,N4-dimethyl-, dihydrochloride
Reactant of Route 4
Reactant of Route 4
2,4-Quinazolinediamine, N2-(cis-4-((2-(4-bromo-2-(trifluoromethoxy)phenyl)ethyl)amino)cyclohexyl)-N4,N4-dimethyl-, dihydrochloride
Reactant of Route 5
Reactant of Route 5
2,4-Quinazolinediamine, N2-(cis-4-((2-(4-bromo-2-(trifluoromethoxy)phenyl)ethyl)amino)cyclohexyl)-N4,N4-dimethyl-, dihydrochloride
Reactant of Route 6
Reactant of Route 6
2,4-Quinazolinediamine, N2-(cis-4-((2-(4-bromo-2-(trifluoromethoxy)phenyl)ethyl)amino)cyclohexyl)-N4,N4-dimethyl-, dihydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。